(2,5,6-Trichloropyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5,6-Trichloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H5Cl3N2 and a molecular weight of 211.48 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amine group attached to the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.
Reduction Products: Reduced forms, including amine derivatives.
Scientific Research Applications
Chemistry: (2,5,6-Trichloropyridin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
- (2,4,6-Trichloropyridin-3-yl)methanamine
- (2,5-Dichloropyridin-3-yl)methanamine
- (2,6-Dichloropyridin-3-yl)methanamine
Comparison: (2,5,6-Trichloropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
(2,5,6-Trichloropyridin-3-yl)methanamine is a compound derived from the pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, herbicidal effects, and other pharmacological implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Cl3N. The presence of three chlorine atoms attached to the pyridine ring significantly influences its chemical reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to trichloropyridine derivatives. For instance, a study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against Gram-positive bacteria, with specific compounds exhibiting efficacy comparable to linezolid. The structure-activity relationship (SAR) indicated that modifications in the pyridine ring can enhance antibacterial properties through better binding to bacterial targets and improved penetration through biofilms .
Table 1: Antibacterial Activity of Related Compounds
Compound ID | Bacteria Tested | MIC (μg/ml) | Notes |
---|---|---|---|
21b | S. pneumoniae | 0.5 | Significant inhibition of biofilm formation |
21d | E. faecalis | 1.0 | Concentration-dependent bacteriostatic effect |
21f | Staphylococcus aureus | 0.25 | Comparable to linezolid |
The minimum inhibitory concentrations (MICs) for these compounds suggest that structural modifications can lead to enhanced bioactivity against various bacterial strains .
Herbicidal Activity
This compound has also been explored for its herbicidal properties. A patent describes a herbicidal composition that includes this compound as a key ingredient for controlling undesired plants such as weeds. The effectiveness of this compound in agricultural applications is attributed to its ability to inhibit specific biochemical pathways in plants .
Pharmacological Implications
The pharmacological profile of this compound indicates potential applications beyond antibacterial and herbicidal activities. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents. Research into the molecular docking and binding affinities with various biological targets has provided insights into its mechanism of action .
Case Studies and Research Findings
A recent study conducted molecular docking simulations to predict the interaction between this compound and enzymes involved in bacterial cell wall synthesis. The results indicated that the compound forms stable complexes with these targets, potentially leading to effective inhibition of bacterial growth .
Table 2: Molecular Docking Results
Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
---|---|---|
Transpeptidase | -9.5 | Hydrogen bonds |
Dihydropteroate synthase | -8.7 | Hydrophobic interactions |
RNA polymerase | -10.1 | Ionic interactions |
These findings underscore the compound's versatility and potential as a lead candidate for drug development in both antibacterial and agricultural contexts.
Properties
Molecular Formula |
C6H5Cl3N2 |
---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
(2,5,6-trichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 |
InChI Key |
WRJKBFRNYOIYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.